(S)-crizotinib - 1374356-45-2

(S)-crizotinib

Catalog Number: EVT-282443
CAS Number: 1374356-45-2
Molecular Formula: C21H22Cl2FN5O
Molecular Weight: 450.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ent-crizotinib is a 3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)pyrazol-4-yl]pyridin-2-amine that is the (S)-enantiomer of crizotinib. It is an enantiomer of a crizotinib.
Future Directions
  • Further investigation of the MTH1-independent mechanism of action to determine its contribution to the anticancer effects of (S)-crizotinib and explore its therapeutic potential. [, ]
  • Developing more potent and selective MTH1 inhibitors based on the structure-activity relationship of (S)-crizotinib. []
  • Conducting in-depth preclinical and clinical studies to evaluate the safety and efficacy of (S)-crizotinib as a potential cancer treatment, either as a single agent or in combination with other therapies. []
  • Exploring the potential of (S)-crizotinib in treating other diseases where oxidative stress and DNA damage play significant roles, such as neurodegenerative disorders and cardiovascular diseases. []
  • Optimizing the use of radiolabeled (S)-crizotinib for in vivo imaging to improve the sensitivity and specificity of MTH1 detection in various tissues and disease models. []

(S)-Crizotinib is a tyrosine kinase inhibitor that exhibits anticancer activity. Research has identified its role in inhibiting the MutT Homolog 1 (MTH1) protein, leading to oxidative DNA damage and apoptosis in cancer cells [, , ]. Several compounds are structurally related to (S)-Crizotinib or share a similar mechanism of action, making them relevant to the scientific research discussed in the provided papers.

(R)-Crizotinib

(R)-Crizotinib is the enantiomer of (S)-Crizotinib, differing in its spatial arrangement of atoms. While both enantiomers exhibit MTH1 inhibitory activity, (S)-Crizotinib demonstrates significantly higher potency [, ]. Research suggests that this difference in activity arises from the distinct binding modes of each enantiomer within the MTH1 active site []. Specifically, (S)-Crizotinib forms more favorable interactions with key residues, leading to enhanced binding stability and stronger inhibition compared to (R)-Crizotinib []. This difference in binding affinity translates to a notable difference in their IC50 values against MTH1, with (S)-Crizotinib exhibiting an IC50 of 72 nM compared to 1375 nM for (R)-Crizotinib [].

TH287

7-Benzyl-3-methyl-6-(4-(morpholino)phenyl)pyrrolo[2,3-d]pyrimidin-4-amine (TH287) is another potent and selective MTH1 inhibitor identified through high-throughput screening [, , ]. Similar to TH588, TH287 disrupts the sanitizing function of MTH1, leading to the accumulation of oxidized dNTPs in the DNA and ultimately causing DNA damage and cell death in cancer cells [, ]. Preclinical studies have demonstrated the antitumor activity of TH287 in various cancer models [].

SCH51344

(S)-Crizotinib was identified as a more potent MTH1 inhibitor during research on SCH51344, a small molecule initially studied for its ability to block RAS-dependent anchorage [, ]. While the precise mechanism of action of SCH51344 is not fully elucidated, it exhibited anticancer activity, and further investigation revealed that it targeted MTH1 [, ]. This discovery led to the identification of (S)-crizotinib as a more potent and selective MTH1 inhibitor with improved pharmacokinetic properties compared to SCH51344 [].

8-oxo-dGTP

8-oxo-deoxyguanosine triphosphate (8-oxo-dGTP) is a major oxidized DNA precursor that MTH1 hydrolyzes to prevent genomic instability [, , ]. Cancer cells, with their elevated ROS levels, are prone to accumulating 8-oxo-dGTP. MTH1 plays a crucial role in these cells by preventing the incorporation of 8-oxo-dGTP into DNA during replication, thereby protecting them from DNA damage and subsequent death [, ]. Inhibition of MTH1 by compounds like (S)-Crizotinib disrupts this protective mechanism, leading to increased 8-oxo-dGTP incorporation, DNA damage, and ultimately apoptosis in cancer cells [, ].

Source and Classification

(S)-crizotinib is classified as a tyrosine kinase inhibitor. Its development stems from the need for targeted therapies that can effectively manage cancers driven by specific molecular abnormalities. The compound's structure includes a pyrazole ring and a piperidine moiety, which contribute to its biological activity.

Synthesis Analysis

The synthesis of (S)-crizotinib has been the subject of various methodologies aimed at improving yield and purity. A notable route involves several key steps:

  1. Asymmetric Catalytic Reduction: The process begins with the reduction of 1-(2,6-dichloro-3-fluorophenyl) acetophenone to produce a chiral alcohol intermediate using engineered ketoreductases, which have been modified for enhanced enantioselectivity. This step is crucial for obtaining the desired optical purity of the final product .
  2. Suzuki Coupling Reaction: Following the formation of key intermediates, a Suzuki coupling reaction is employed to construct critical carbon-carbon bonds necessary for the final compound .
  3. Hydrogenation and Deprotection: The synthetic pathway includes hydrogenation reactions to reduce certain functional groups, followed by deprotection steps to yield (S)-crizotinib .

These methods emphasize simplicity and efficiency, allowing for large-scale production suitable for industrial applications.

Molecular Structure Analysis

The molecular formula of (S)-crizotinib is C_21H_22Cl_2F_2N_3O, with a molecular weight of approximately 450.33 g/mol. The structure features:

  • Chiral Centers: The presence of chiral centers contributes to its enantiomeric specificity.
  • Functional Groups: It contains halogen substituents (chlorine and fluorine), which enhance its binding affinity to target kinases.

Structural Data

  • IUPAC Name: (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol
  • 3D Structure: The conformation can be analyzed using computational chemistry tools to visualize interactions with biological targets.
Chemical Reactions Analysis

The chemical reactivity of (S)-crizotinib is primarily characterized by its ability to undergo:

  • Nucleophilic Substitution Reactions: These reactions are crucial during the synthesis phase where various intermediates are formed.
  • Catalytic Hydrogenation: This reaction type is employed to achieve desired functional group modifications while maintaining stereochemistry.

Technical details include conditions such as temperature, pressure, and catalysts used during these reactions, which are optimized for maximum yield and purity.

Mechanism of Action

(S)-crizotinib acts by selectively inhibiting anaplastic lymphoma kinase and c-Met pathways:

  1. Binding Affinity: It binds to the ATP-binding site of these kinases, preventing phosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival.
  2. Cellular Effects: Inhibition leads to reduced tumor cell growth and induces apoptosis in cells expressing aberrant forms of these kinases .

Data on Efficacy

Clinical studies have demonstrated significant tumor response rates among patients with specific genetic alterations responsive to (S)-crizotinib therapy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Exhibits stability under recommended storage conditions but should be protected from light.
  • pH Sensitivity: The compound's solubility can vary significantly with pH changes, impacting its bioavailability.

Relevant data from studies indicate that modifications in formulation can enhance solubility profiles for improved therapeutic outcomes.

Applications

(S)-crizotinib is primarily utilized in oncology:

  • Cancer Treatment: Approved for use in patients with non-small cell lung cancer harboring ALK rearrangements or ROS1 gene fusions.
  • Research Tool: Used in preclinical studies to investigate other potential targets within signaling pathways associated with cancer progression.

Properties

CAS Number

1374356-45-2

Product Name

(S)-crizotinib

IUPAC Name

3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine

Molecular Formula

C21H22Cl2FN5O

Molecular Weight

450.3 g/mol

InChI

InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m0/s1

InChI Key

KTEIFNKAUNYNJU-LBPRGKRZSA-N

SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N

Solubility

Soluble in DMSO

Synonyms

(S)-Crizotinib; S-Crizotinib

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.